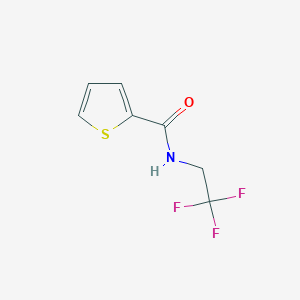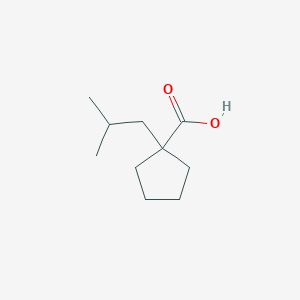
5-Fluoro-3-(trifluoromethyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-(trifluoromethyl)picolinic acid (FTPA) is a chemical compound that has gained interest among scientists due to its potential applications in various fields. FTPA is a fluorinated derivative of picolinic acid, which is a natural compound found in plants and animals. The trifluoromethyl group attached to the FTPA molecule enhances its lipophilicity and stability, making it a useful tool in scientific research.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinic acid involves its interaction with biological targets such as enzymes and receptors. 5-Fluoro-3-(trifluoromethyl)picolinic acid can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzymatic activity. It can also bind to specific sites on GPCRs and ion channels, modulating their activity and signaling pathways.
Biochemical and Physiological Effects
5-Fluoro-3-(trifluoromethyl)picolinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the activity of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in serotonin and tryptophan metabolism, respectively. 5-Fluoro-3-(trifluoromethyl)picolinic acid has also been shown to modulate the activity of GPCRs such as the adenosine A2A receptor and the dopamine D2 receptor, which are involved in neurotransmission and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
5-Fluoro-3-(trifluoromethyl)picolinic acid has several advantages for lab experiments, including its stability, lipophilicity, and ease of synthesis. It can be used as a tool for designing and synthesizing novel compounds with improved properties and activity. However, 5-Fluoro-3-(trifluoromethyl)picolinic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful handling and use of 5-Fluoro-3-(trifluoromethyl)picolinic acid in lab experiments are necessary.
Zukünftige Richtungen
There are several future directions for the use of 5-Fluoro-3-(trifluoromethyl)picolinic acid in scientific research. One direction is the development of novel inhibitors of enzymes and receptors using 5-Fluoro-3-(trifluoromethyl)picolinic acid as a scaffold. Another direction is the use of 5-Fluoro-3-(trifluoromethyl)picolinic acid as a tool for studying the structure and function of biological targets such as enzymes and receptors. Additionally, the development of new methods for synthesizing and modifying 5-Fluoro-3-(trifluoromethyl)picolinic acid derivatives can lead to the discovery of new compounds with improved properties and activity.
Synthesemethoden
The synthesis of 5-Fluoro-3-(trifluoromethyl)picolinic acid involves the reaction of 5-bromo-3-(trifluoromethyl)picolinic acid with potassium fluoride in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere of nitrogen gas. The resulting product is purified by column chromatography to obtain pure 5-Fluoro-3-(trifluoromethyl)picolinic acid.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-(trifluoromethyl)picolinic acid has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 5-Fluoro-3-(trifluoromethyl)picolinic acid is a useful tool for designing and synthesizing novel compounds that can interact with biological targets such as enzymes and receptors. It has been used to develop inhibitors of enzymes involved in cancer and inflammatory diseases, as well as ligands for G protein-coupled receptors (GPCRs) and ion channels.
Eigenschaften
IUPAC Name |
5-fluoro-3-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZASOVUCJTVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(trifluoromethyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)

![2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2940235.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2940240.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B2940247.png)
![2-(Difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2940248.png)


![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)